molecular formula C17H21NO2S B5860464 N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B5860464
M. Wt: 303.4 g/mol
InChI Key: FBRRSOWGQFYGHK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is a specialized chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. This sulfonamide belongs to a class of compounds studied for their potential as N-C axially chiral molecules, which are valuable in the development of asymmetric catalysts and chiral ligands . The 2,6-disubstitution pattern on the phenyl ring is a key structural feature that can impart rotational stability to these molecules, making them suitable for investigations into atropisomerism . Researchers utilize this compound as a sophisticated building block or intermediate in catalytic enantioselective synthesis. Its structural framework makes it a candidate for exploring new synthetic pathways to pharmaceutically relevant targets, given the established utility of N-C axially chiral sulfonamides in medicinal chemistry . The mechanism of action for such compounds in research contexts often involves their participation in metal-catalyzed reactions, such as Pd-catalyzed N-allylation, to construct complex chiral architectures . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or veterinary use, nor for administration to humans.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-11-9-14(4)17(15(5)10-11)21(19,20)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRRSOWGQFYGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Amitraz serves as a valuable reagent in organic synthesis. It is utilized for the preparation of various derivatives due to its ability to undergo multiple chemical reactions:

  • Oxidation : Converts to sulfonic acids.
  • Reduction : Can be reduced to amines.
  • Substitution : Methyl groups on the benzene ring can participate in electrophilic substitution reactions.

These reactions allow chemists to create complex molecules with specific functionalities.

Amitraz has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that Amitraz exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values against selected bacteria and fungi are summarized below:
PathogenMIC (µg/mL)Mechanism of Action
E. coli32Inhibition of folic acid synthesis
Staphylococcus aureus16Disruption of cell wall synthesis
Candida albicans64Inhibition of ergosterol biosynthesis
  • Anti-inflammatory Effects : Research suggests that Amitraz may reduce the expression of inflammatory mediators such as TNFα and IL-1β, indicating potential use in treating inflammatory conditions.

Medicinal Chemistry

Amitraz is explored for its potential in drug development, particularly in designing sulfonamide-based drugs. Its mechanism of action involves agonistic activity on alpha-adrenergic receptors and octopamine receptors in the central nervous system, which could be leveraged for therapeutic applications in neuropharmacology.

Case Studies

Several studies have documented the efficacy and mechanisms of Amitraz in various applications:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of Amitraz against several strains of bacteria and fungi. The results indicated that Amitraz was particularly effective against Gram-positive bacteria due to its mechanism of inhibiting cell wall synthesis .
  • Research on Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of Amitraz in vivo. The findings suggested that Amitraz administration led to a significant decrease in inflammatory markers in animal models subjected to induced inflammation .

Industrial Applications

In addition to its research applications, Amitraz is utilized in industrial settings for producing specialty chemicals and intermediates for pharmaceuticals. Its unique chemical properties make it suitable for various formulations used in agriculture and veterinary medicine.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide primarily involves the inhibition of enzymes that require sulfonamide groups for their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s function. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial growth by targeting the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

Torsional and Dihedral Angle Variations

The conformational flexibility of sulfonamides is critical to their physical and chemical properties. Table 1 compares key structural parameters of Compound I with analogs (II–V):

Compound Torsion Angle (C–SO₂–NH–C) Dihedral Angle (Aromatic Rings)
I -60.0(2)° 41.7(1)°
II 70.1(2)°, -66.0(2)°* 41.5(1)°, 43.8(1)°*
III 66.5(2)° 41.0(1)°
IV 53.9(2)° 82.1(1)°
V 46.1(3)°, 47.7(3)°* 67.5(1)°, 72.9(1)°*

*Compound II and V have two independent molecules per asymmetric unit.
Data Source :

Key Observations :

  • The torsion angle in Compound I (-60.0°) is distinct from analogs, indicating steric and electronic effects from the 2,4,6-trimethyl substitution.

Hydrogen Bonding and Crystal Packing

Compound I forms N–H⋯O(S) hydrogen bonds (Table 2), creating infinite chains along the crystallographic b-axis. This contrasts with analogs like IV and V, which exhibit more complex packing due to larger dihedral angles .

Compound Hydrogen Bond Pattern Implications
I Linear chains via N–H⋯O(S) Stabilizes layered structures
IV 3D networks Higher thermal stability
V Dimer-based sheets Solubility modulation

Data Source :

Substituent Effects on Spectroscopic Properties

For example:

  • Methyl groups at 2,6-positions deshield aromatic protons by ~0.3–0.5 ppm in $ ^1H $ NMR .
  • Electron-donating substituents (e.g., –CH₃) reduce $ ^{13}C $ chemical shift variability compared to electron-withdrawing groups (e.g., –Cl) .

These trends likely extend to sulfonamides like Compound I, though the sulfonyl group’s electron-withdrawing nature may amplify deshielding effects.

Functional Comparisons with Agrochemical Analogs

Key differences include:

  • Bioactivity : Metalaxyl targets oomycete fungi via inhibition of RNA polymerase, while sulfonamides like I lack documented pesticidal activity.

Biological Activity

N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is significant in medicinal chemistry. Its structure includes multiple methyl groups and phenyl rings, contributing to its lipophilicity and potential biological activity. The molecular formula is C15_{15}H19_{19}N1_{1}O2_{2}S, with a molecular weight of approximately 295.39 g/mol.

Target Receptors:
this compound primarily targets alpha-adrenergic receptors and octopamine receptors within the central nervous system. It acts as an agonist , influencing neurotransmission and potentially leading to various physiological effects.

Biochemical Pathways:
The interaction with these receptors disrupts normal neurotransmission pathways. This disruption can lead to overexcitation of the nervous system in insects, which is a mechanism utilized in pest control applications.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity by inhibiting bacterial growth through interference with folate synthesis. This property is characteristic of many sulfonamides, which mimic p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate production.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokines involved in the inflammatory response .

Potential Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .

Pharmacokinetics

This compound can cross the blood-brain barrier due to its lipophilic nature. This characteristic raises concerns about potential neurotoxicity but also opens avenues for therapeutic applications targeting central nervous system disorders .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Study : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains at concentrations comparable to established antibiotics .
  • Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in activated macrophages .
  • Anticancer Evaluation : A recent study reported that this compound exhibited cytotoxic effects on breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibits bacterial growth via folate synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

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